

An In-depth Technical Guide to the Discovery and Development of Ledaborbactam

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Compound of Interest		
Compound Name:	Ledaborbactam	
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Introduction

The Rise of Antimicrobial Resistance

The global spread of antimicrobial resistance, particularly among Gram-negative bacteria, poses a significant threat to public health. A primary mechanism of resistance is the production of β -lactamase enzymes, which inactivate β -lactam antibiotics. The emergence of extended-spectrum β -lactamases (ESBLs) and carbapenemases has severely limited treatment options, creating an urgent need for novel therapeutic agents.[1][2]

Ledaborbactam: A Novel β-Lactamase Inhibitor

Ledaborbactam (formerly VNRX-5236) is a novel, broad-spectrum, boronic acid-based β-lactamase inhibitor (BLI).[3][4] It is being developed as an oral combination with the third-generation cephalosporin, ceftibuten. **Ledaborbactam** restores the activity of ceftibuten against multidrug-resistant (MDR) Enterobacterales that produce Ambler class A, C, and D β-lactamases.[3][5] To facilitate oral administration, **ledaborbactam** is formulated as an etzadroxil prodrug, **ledaborbactam** etzadroxil (formerly VNRX-7145), which undergoes rapid and extensive conversion to the active **ledaborbactam** in vivo.[3][4][6]

Discovery and Development Timeline

The development of **ledaborbactam** has progressed from initial discovery to being Phase 3-ready, marked by key preclinical and clinical milestones. The timeline below highlights the major stages of its development journey.





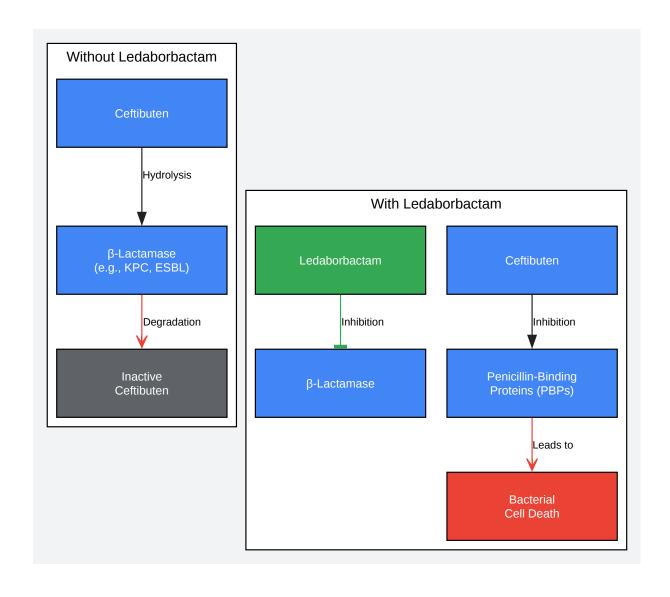
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Caption: Key milestones in the **Ledaborbactam** development timeline.

Mechanism of Action

Ledaborbactam functions by inhibiting bacterial β -lactamase enzymes. These enzymes are the primary defense mechanism that bacteria like E. coli and K. pneumoniae use to degrade β -lactam antibiotics such as ceftibuten. By binding to the active site of these enzymes, **ledaborbactam** protects ceftibuten from hydrolysis, allowing the antibiotic to reach its target—the penicillin-binding proteins (PBPs)—and inhibit bacterial cell wall synthesis, ultimately leading to bacterial cell death.[4][6] **Ledaborbactam** forms a reversible covalent bond with the active site serine residue of Ambler class A, C, and D β -lactamases.[4][6]





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Caption: Ledaborbactam's mechanism of action.

Preclinical Development Experimental Protocols

Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[4][7]

Medium: Cation-adjusted Mueller-Hinton broth (CAMHB).



- Inoculum: Prepared using the broth culture method to a final concentration of approximately 5 x 105 CFU/mL.
- Procedure: β-lactam agents were serially diluted two-fold in CAMHB. **Ledaborbactam** was tested at a fixed concentration of 4 µg/mL.[4][7] Plates were incubated at 35°C for 16-20 hours.
- Endpoint: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

The half-maximal inhibitory concentration (IC50) of **ledaborbactam** against various purified β -lactamase enzymes was determined through a spectrophotometric assay.[2]

- Buffer: Phosphate-buffered saline (PBS), pH 7.4.
- Procedure:
 - Ledaborbactam was serially diluted in PBS in 96-well microtiter plates.
 - A fixed concentration of purified β-lactamase enzyme was added to each well.
 - The enzyme-inhibitor mixture was pre-incubated for 15 minutes at 37°C.
 - A specific chromogenic or UV-active substrate (e.g., nitrocefin, imipenem, cefotaxime) was added to a final concentration of 100 μΜ.[8]
 - The rate of substrate hydrolysis was monitored by measuring the change in absorbance over time.
- Calculation: Initial hydrolysis rates were compared to a control without any inhibitor. The IC50 value, the concentration of **ledaborbactam** required to reduce the hydrolysis rate by 50%, was calculated using kinetic software.[8]

This model was used to evaluate the in vivo efficacy of ceftibuten-ledaborbactam.[5][9]

Animals: Specific pathogen-free female mice.

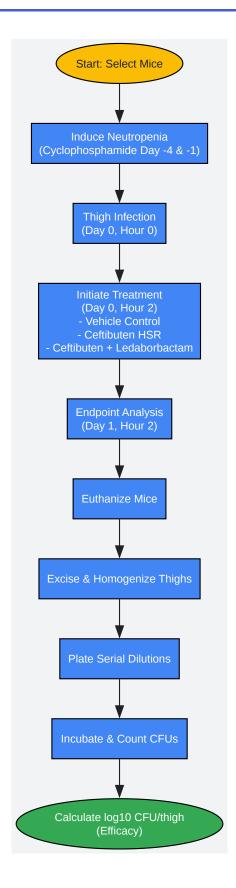
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- Immunosuppression: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide at 150 mg/kg (4 days prior to infection) and 100 mg/kg (1 day prior to infection).[9][10]
- Infection: An inoculum of approximately 107 CFU/mL of the test bacterial strain was injected into the thigh muscle.[11]
- Treatment: Human-simulated regimens (HSRs) of ceftibuten and escalating doses of ledaborbactam were administered, typically starting 2 hours post-infection.[5]
- Endpoint: At 24 hours post-treatment initiation, mice were euthanized, and the thighs were excised, homogenized, and plated for bacterial colony enumeration (CFU/thigh). Efficacy was measured as the log10 reduction in CFU/thigh compared to 0-hour controls.[5]





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Caption: Experimental workflow for the neutropenic murine thigh infection model.



Summary of Preclinical Activity

Ledaborbactam demonstrated potent inhibitory activity against a wide range of clinically relevant serine β -lactamases.

Enzyme (Class)	Representative Type	Ledaborbactam IC50 (μM)
ESBL (A)	CTX-M-15	Potent (Ki = 0.11 μM)
ESBL (A)	SHV-5	Potent (Ki = 0.04 μM)
Carbapenemase (A)	KPC-2	0.08
Cephalosporinase (C)	P99AmpC	0.01
Cephalosporinase (C)	CMY-2	0.01
Carbapenemase (D)	OXA-48	0.32

Table 1: IC50 values of

ledaborbactam against various

β-lactamase enzymes.[2]

The combination of ceftibuten with a fixed concentration of 4 μ g/mL **ledaborbactam** showed potent activity against a large collection of clinical isolates of Enterobacterales, significantly lowering the MICs compared to ceftibuten alone.



Organism Subset (n)	Agent	MIC50 (μg/mL)	MIC90 (μg/mL)	% Susceptible (≤1 μg/mL)
MDR Isolates	Ceftibuten- Ledaborbactam	0.12	0.25	89.7%
Ceftibuten	16	>32	~30-35%	
ESBL-Positive Phenotype	Ceftibuten- Ledaborbactam	0.12	0.25	98.3%
KPC-Positive Isolates	Ceftibuten- Ledaborbactam	0.5	2	85.9%
OXA-48-Positive Isolates	Ceftibuten- Ledaborbactam	0.25	2	82.9%
Table 2: In vitro				

activity of

ceftibuten-

ledaborbactam

against

challenging

subsets of

Enterobacterales

.[4][7][12]

In the neutropenic murine thigh infection model, **ledaborbactam** demonstrated dosedependent potentiation of ceftibuten activity against ceftibuten-resistant Enterobacterales.[5]

- Bacterial Burden: Humanized ceftibuten monotherapy resulted in bacterial growth of 2.51 ± 1.09 log10 CFU/thigh.[5]
- Stasis Target: The median ledaborbactam free-drug area under the concentration-time curve over 24 hours to MIC ratio (fAUC0–24/MIC) associated with bacteriostasis (no change in bacterial load) was 3.59.[5]

Clinical Development



Phase 1 Clinical Trials

A series of Phase 1 studies were conducted in healthy adult volunteers to establish the safety, tolerability, and pharmacokinetic profile of **ledaborbactam** etzadroxil, both alone and in combination with ceftibuten.

These initial studies evaluated single ascending doses (SAD) and multiple ascending doses (MAD) of **ledaborbactam** etzadroxil and assessed the potential for drug-drug interactions with ceftibuten.[3][13][14]

- Design: Randomized, double-blind, placebo-controlled studies.
- Key Findings:
 - Ledaborbactam etzadroxil was rapidly and extensively converted to active ledaborbactam.[3][15]
 - Ledaborbactam exposure (AUC) increased in a dose-proportional manner after single doses.[3][15]
 - No clinically significant pharmacokinetic interactions were observed between
 ledaborbactam and ceftibuten.[3][15]
 - The combination was generally safe and well-tolerated.[3][15]

This ongoing study is designed to evaluate a fixed-dose combination (FDC) capsule and to assess the effect of food and gastric pH modifying agents on the pharmacokinetics of the combination.[16][17]

- Design: Open-label, two-part study.
- Estimated Completion: June 2026.[17]

Pharmacokinetics in Humans



Pharmacokinetic parameters were characterized in healthy volunteers following single and multiple doses of **ledaborbactam** etzadroxil (LED-E).

Parameter	Single Dose (LED-E 100- 1000 mg)	Multiple Dose (LED-E 75- 500 mg q8h for 10 days)
Time to Cmax (Tmax)	1.25 - 2.0 hours	0.75 - 1.50 hours
Terminal Half-life (t1/2)	~11 - 12 hours (at steady state)	~11 - 12 hours
AUC Proportionality	Dose proportional	Less than dose proportional
Urinary Excretion	84% of material recovered as unchanged ledaborbactam at steady state	84% of material recovered as unchanged ledaborbactam at steady state
Table 3: Summary of		
Ledaborbactam		
Pharmacokinetic Parameters		
in Healthy Volunteers.[3][15]		
[18]		

Safety and Tolerability

Across Phase 1 studies, **ledaborbactam** etzadroxil, alone or with ceftibuten, was found to be safe and well-tolerated.

- Adverse Events: The most frequently reported treatment-emergent adverse events (TEAEs)
 were gastrointestinal disorders (e.g., frequent bowel movements, nausea) and nervous
 system disorders (e.g., headache).[3][15]
- Incidence: TEAEs were reported in 82% of participants receiving **ledaborbactam** ± ceftibuten, compared to 78% in the placebo group. Most events were mild in severity.[3][15]

Future Development and Commercialization Licensing Agreement with Basilea Pharmaceutica



On August 14, 2025, Venatorx Pharmaceuticals entered into an exclusive license agreement with Basilea Pharmaceutica Ltd. for the global rights to ceftibuten-**ledaborbactam** etzadroxil. [19][20] This partnership aims to advance the combination through late-stage clinical development and global commercialization.

Planned Phase 3 Trials

Basilea has announced plans to initiate a registrational Phase 3 clinical trial for ceftibutenledaborbactam etzadroxil for the treatment of complicated urinary tract infections (cUTI). The
trial is expected to begin in approximately 18 months from the date of the licensing agreement
(around February 2027).[21][22][23][20] The combination has been granted Qualified Infectious
Disease Product (QIDP) and Fast Track designations by the U.S. Food and Drug
Administration (FDA) for cUTI.[20]

Conclusion

Ledaborbactam is a promising, orally bioavailable β -lactamase inhibitor that, in combination with ceftibuten, has demonstrated potent in vitro and in vivo activity against a broad spectrum of multidrug-resistant Enterobacterales. The successful completion of Phase 1 studies has established a favorable safety and pharmacokinetic profile, paving the way for late-stage clinical development. The strategic partnership between Venatorx and Basilea is set to accelerate its journey towards becoming a much-needed oral treatment option for patients with complicated urinary tract infections caused by challenging Gram-negative pathogens.

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